molecular formula C23H16Cl3N3OS B2589609 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207000-43-8

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2589609
CAS No.: 1207000-43-8
M. Wt: 488.81
InChI Key: QHAPMTUBEZKIQM-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with chlorophenyl groups and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing chlorine atoms on the phenyl rings could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the presence of the imidazole ring. The sulfur atom in the thioacetamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the presence of polar functional groups, the compound’s overall shape and size, and the electronic properties of the molecule .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has explored the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the specified compound. These studies aimed to develop new therapeutic agents by modifying the imidazole ring and introducing various substituents to enhance anticonvulsant properties. The most active compounds exhibited significant efficacy against seizures induced by maximal electroshock (MES), highlighting the potential of such derivatives in anticonvulsant therapy (Aktürk et al., 2002).

pKa Determination and Structural Analysis

Another study focused on the pKa determination and structural analysis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. Understanding the acidity constants of these compounds is crucial for predicting their behavior in biological systems. This research provides valuable insights into the chemical properties and potential biological interactions of compounds with similar structures (Duran & Canbaz, 2013).

Antibacterial Activity

The synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, related to the compound , has been investigated for potential antibacterial applications. These compounds were tested against various bacteria strains, showing moderate to good activity. The study also included quantitative structure-activity relationship (QSAR) analyses to understand how structural features influence antibacterial effectiveness (Desai et al., 2008).

Antimicrobial and Anticancer Activities

Further research has been conducted on the synthesis of novel thiazolidinone and acetidinone derivatives, aiming to evaluate their antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents capable of combating resistant microbial strains and various cancer types. The results indicate significant antimicrobial and anticancer potentials for some synthesized derivatives (Mistry et al., 2009).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” would require appropriate safety precautions. The presence of chlorine atoms suggests that the compound could potentially be hazardous .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and determining its potential applications .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3OS/c24-16-5-4-8-18(12-16)29-21(15-9-10-19(25)20(26)11-15)13-27-23(29)31-14-22(30)28-17-6-2-1-3-7-17/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAPMTUBEZKIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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